molecular formula C8H8ClNaO2S B15259269 Sodium 2-(3-chlorophenyl)ethane-1-sulfinate

Sodium 2-(3-chlorophenyl)ethane-1-sulfinate

Cat. No.: B15259269
M. Wt: 226.66 g/mol
InChI Key: TWPGROZUPXQRHX-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(3-chlorophenyl)ethane-1-sulfinate typically involves the reaction of 3-chlorobenzyl chloride with sodium sulfite under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or other purification techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(3-chlorophenyl)ethane-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium 2-(3-chlorophenyl)ethane-1-sulfinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium 2-(3-chlorophenyl)ethane-1-sulfinate involves its interaction with various molecular targets. The sulfonate group can participate in nucleophilic substitution reactions, while the aromatic ring can engage in electrophilic aromatic substitution. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 2-(3-chlorophenyl)ethane-1-sulfinate is unique due to the presence of the chlorine substituent on the aromatic ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C8H8ClNaO2S

Molecular Weight

226.66 g/mol

IUPAC Name

sodium;2-(3-chlorophenyl)ethanesulfinate

InChI

InChI=1S/C8H9ClO2S.Na/c9-8-3-1-2-7(6-8)4-5-12(10)11;/h1-3,6H,4-5H2,(H,10,11);/q;+1/p-1

InChI Key

TWPGROZUPXQRHX-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCS(=O)[O-].[Na+]

Origin of Product

United States

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